

An In-depth Technical Guide to Iodoacetone: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iodoacetone, a historically significant and synthetically versatile α -halo ketone. From its early discovery and use as a lachrymatory agent to its contemporary applications in biochemistry and organic synthesis, this document delves into the core aspects of iodoacetone's chemistry, reactivity, and biological significance. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences.

Discovery and History

The history of iodoacetone is intertwined with the development of organic chemistry in the 19th century. While a precise date for its first synthesis is not definitively documented, its preparation is a logical extension of the foundational work on ketone halogenation. The discovery of iodine by Bernard Courtois in 1811 and the first synthesis of the related α -haloketone, chloroacetone, by Charles Adolphe Wurtz in 1859, laid the groundwork for the eventual synthesis of iodoacetone.[1] Early investigations into α -haloketones were primarily focused on their chemical reactivity.

lodoacetone, along with other related compounds like bromoacetone, gained notoriety during World War I as a lachrymatory agent, or tear gas.[2][3] These substances were utilized as chemical warfare agents to irritate the eyes and respiratory systems of soldiers, forcing them



from entrenched positions.[2] This historical application underscores the potent biological activity of iodoacetone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of iodoacetone are summarized in the table below.

| Property | Value | Reference |
|---------------------------------|---|-----------|
| Chemical Formula | C₃H₅IO | [4][5] |
| Molar Mass | 183.976 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [4][5] |
| Density | 2.0 ± 0.1 g/cm ³ | [4] |
| Boiling Point | 163.1 °C (436.2 K) | [4] |
| Vapor Pressure | 2.1 \pm 0.3 mmHg at 25 °C | [4] |
| Solubility | Soluble in ethanol | [4][5] |
| ¹H NMR (D₂O) | δ 5.31 (s, 2H, -CH ₂ I), δ 2.30 (s, 3H, -CH ₃) | [1] |
| ¹³ C NMR (predicted) | δ 202.4 (C=O), δ 30.6 (-CH ₃), δ 6.5 (-CH ₂ I) | |
| IR (predicted) | ~1700 cm ⁻¹ (C=O stretch) | [4] |
| Mass Spectrum | Molecular Ion (M+): m/z 184 | |

Synthesis of Iodoacetone

lodoacetone can be synthesized through two primary methods: the acid-catalyzed iodination of acetone and the Finkelstein reaction, which involves a halogen exchange.

Acid-Catalyzed Iodination of Acetone

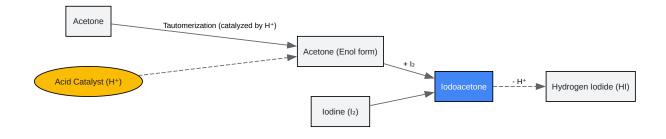


This method involves the direct reaction of acetone with iodine in the presence of an acid catalyst. The reaction proceeds via the enol form of acetone.

Reaction: $C_3H_6O + I_2 \rightarrow C_3H_5IO + HI[4]$

Experimental Protocol:

- Materials: Acetone, solid iodine (I2), and a suitable acid catalyst (e.g., phosphoric acid).
- Procedure:
 - In a well-ventilated fume hood, dissolve a known quantity of solid iodine in a minimal amount of acetone. A significant excess of acetone is typically used.
 - Slowly add a small amount of the acid catalyst (e.g., a few drops of concentrated phosphoric acid) to the solution.[6] The reaction is often performed in the dark to prevent the photodegradation of iodoacetone.[1]
 - The reaction progress can be monitored by the disappearance of the characteristic brown color of iodine.[1] The reaction is typically stirred at room temperature.
 - Upon completion, the resulting iodoacetone can be purified by distillation.



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Figure 1. Acid-Catalyzed Iodination of Acetone Workflow.

Finkelstein Reaction (Halogen Exchange)

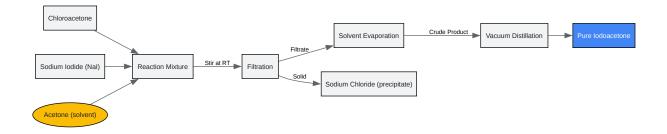


A more common and often higher-yielding method for synthesizing iodoacetone is the Finkelstein reaction, which involves the substitution of a halogen (typically chlorine) with iodine.

Reaction: $CH_3C(O)CH_2CI + NaI \rightarrow CH_3C(O)CH_2I + NaCI$

Experimental Protocol:

- Materials: Chloroacetone, sodium iodide (NaI) or potassium iodide (KI), and a suitable solvent such as acetone or dimethylformamide.[7]
- Procedure:
 - Dissolve chloroacetone and a slight molar excess of sodium iodide in acetone in a roundbottom flask.[7]
 - Stir the reaction mixture at room temperature. The reaction is typically carried out in the dark.
 - The reaction progress can be monitored by the precipitation of sodium chloride.
 - After the reaction is complete, the precipitated sodium chloride is removed by filtration.
 - The acetone is then removed under reduced pressure (e.g., using a rotary evaporator).
 - The crude iodoacetone can be further purified by vacuum distillation.



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Figure 2. Finkelstein Reaction Workflow for Iodoacetone Synthesis.

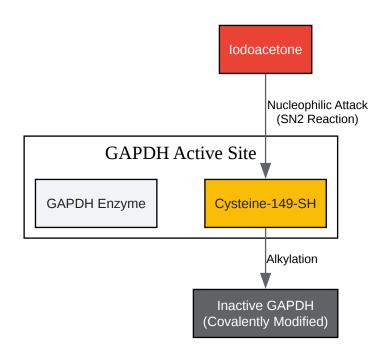
Biological Activity and Mechanism of Action

lodoacetone is a potent alkylating agent, a property that underlies its biological activity. It readily reacts with nucleophilic functional groups in biomolecules, most notably the thiol group (-SH) of cysteine residues in proteins.[6] This irreversible covalent modification can lead to the inactivation of enzymes and disruption of cellular signaling pathways.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A well-characterized target of iodoacetone and the related compound iodoacetate is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][5][6] GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The active site of GAPDH contains a critical cysteine residue (Cys149 in human GAPDH) that is essential for its catalytic activity.

lodoacetone acts as an irreversible non-competitive inhibitor of GAPDH.[6] It covalently modifies the sulfhydryl group of the active site cysteine, thereby inactivating the enzyme. This inhibition blocks the glycolytic pathway, leading to a depletion of ATP and disruption of cellular metabolism.





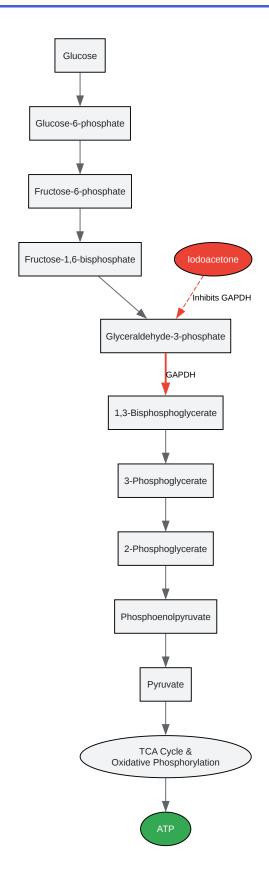
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Figure 3. Mechanism of GAPDH Inhibition by Iodoacetone.

Disruption of the Glycolysis Pathway

The inhibition of GAPDH by iodoacetone has significant downstream effects on cellular metabolism. By blocking a critical step in glycolysis, the production of pyruvate and subsequently ATP through cellular respiration is halted.





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Figure 4. Inhibition of Glycolysis by Iodoacetone.



Applications in Research and Drug Development

The reactivity of iodoacetone makes it a valuable tool in various research and development settings.

Protein Alkylation in Proteomics

In the field of proteomics, iodoacetone and more commonly, iodoacetamide, are used to alkylate cysteine residues in proteins. This is a critical step in sample preparation for mass spectrometry-based protein identification and quantification. By blocking the free thiol groups, the formation of disulfide bonds is prevented, which simplifies the resulting peptide mixtures after enzymatic digestion.

Experimental Protocol for Protein Alkylation:

- Protein Solubilization and Reduction:
 - Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
 - Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.
 - Incubate at room temperature or slightly elevated temperature (e.g., 37 °C) for 30-60 minutes.
- Alkylation:
 - Prepare a fresh stock solution of iodoacetone (e.g., 500 mM in a suitable solvent).
 - Add the iodoacetone solution to the reduced protein sample to a final concentration of 15 20 mM. This represents a molar excess over the reducing agent.
 - Incubate the reaction mixture in the dark at room temperature for 30 minutes.
- Quenching:
 - Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as
 DTT or β-mercaptoethanol, to react with any remaining iodoacetone.



- Downstream Processing:
 - The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.

Role in Organic Synthesis

As an α -haloketone, iodoacetone is a versatile building block in organic synthesis. Its bifunctional nature, with electrophilic centers at both the carbonyl carbon and the α -carbon, allows for a wide range of chemical transformations. It is a valuable precursor for the synthesis of various heterocyclic compounds, many of which are important scaffolds in medicinal chemistry. For example, iodoacetone can be used in the synthesis of substituted furans, thiophenes, and pyrroles through reactions with appropriate nucleophiles. Its ability to participate in cyclization and annulation reactions makes it a key intermediate in the construction of complex molecular architectures.

Safety Considerations

lodoacetone is a hazardous substance and should be handled with appropriate safety precautions. It is a lachrymator and is irritating to the skin, eyes, and respiratory system. All work with iodoacetone should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.

Conclusion

lodoacetone, a compound with a rich history, continues to be a relevant and valuable tool in modern chemical and biological research. Its well-defined reactivity as an alkylating agent makes it indispensable in proteomics for the modification of cysteine residues. Furthermore, its utility as a synthetic intermediate provides access to a diverse range of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Iodoacetone: From Discovery to Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132185#discovery-and-history-of-iodoacetone-compounds]

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